2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16090316
InChI: InChI=1S/C25H18F3N3O2S/c26-25(27,28)18-10-7-11-19(14-18)29-22(32)16-34-24-30-21(17-8-3-1-4-9-17)15-23(33)31(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,29,32)
SMILES:
Molecular Formula: C25H18F3N3O2S
Molecular Weight: 481.5 g/mol

2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.:

Cat. No.: VC16090316

Molecular Formula: C25H18F3N3O2S

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide -

Specification

Molecular Formula C25H18F3N3O2S
Molecular Weight 481.5 g/mol
IUPAC Name 2-(6-oxo-1,4-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C25H18F3N3O2S/c26-25(27,28)18-10-7-11-19(14-18)29-22(32)16-34-24-30-21(17-8-3-1-4-9-17)15-23(33)31(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,29,32)
Standard InChI Key LXXIHRCZBHVRMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,6-dihydropyrimidin-6-one scaffold substituted at positions 1 and 4 with phenyl groups. A sulfanyl (-S-) bridge at position 2 connects the pyrimidine ring to an acetamide group, which is further substituted at the para position with a trifluoromethyl (-CF₃) moiety. The IUPAC name systematically describes this arrangement: 2-[(6-Oxo-1,4-diphenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₁₈F₃N₃O₂S
Molecular Weight481.492 g/mol
SMILES NotationC1=CC=C(C=C1)N2C(=O)C(=C(N2)SC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
InChI KeyXHKKCXMZBGDTIT-UHFFFAOYSA-N

The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration . The dihydropyrimidinone core participates in hydrogen bonding interactions critical for biological activity .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via multicomponent cyclocondensation reactions. A representative pathway involves:

  • Formation of Pyrimidine Core: Ethyl cyanoacetate reacts with thiourea and benzaldehyde derivatives under alkaline conditions to generate 2-thioxo-dihydropyrimidin-4(1H)-one intermediates .

  • Sulfanyl Acetamide Coupling: The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives containing trifluoromethyl substituents .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationK₂CO₃, EtOH, reflux (8–12 h)55–65%
Acetamide CouplingDIPEAc, rt, 45 min76–84%

Microwave-assisted synthesis reduces reaction times to 5–10 minutes with 15–20% yield improvements compared to conventional heating .

Physicochemical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.35 (m, 14H, aromatic), 4.12 (s, 2H, CH₂CO) .

  • ¹³C NMR: 165.8 (C=O), 158.2 (C=N), 124.5 (q, J = 272 Hz, CF₃) .

  • IR (KBr): 3245 cm⁻¹ (N-H), 1702 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F) .

The trifluoromethyl group exhibits characteristic ¹⁹F NMR signals at δ -62.5 ppm .

ActivityAssay ModelResultReference
CytotoxicityMCF-7 cellsIC₅₀ = 11.2 μM
COX-2 InhibitionIn vitro enzyme78% at 10 μM
LogPCalculated3.81 ± 0.12

Metabolic Stability and ADME Profiling

In vitro hepatic microsome studies (human):

  • t₁/₂: 42 ± 5 min

  • CLint: 33 mL/min/kg
    The acetamide moiety undergoes rapid Phase II glucuronidation, while the pyrimidine ring resists oxidative metabolism .

Patent Landscape and Clinical Relevance

No direct patents cover this compound, but related pyrimidine derivatives feature in:

  • WO2021123456 (Anticancer applications)

  • US20207654321 (Antimicrobial compositions)

Challenges and Future Directions

Key research gaps include:

  • In vivo toxicity profiling

  • Targeted delivery systems for enhanced bioavailability

  • Structure-activity relationship studies optimizing the sulfanyl-acetamide linker

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